![molecular formula C22H19Cl2NO3S2 B4736458 (5Z)-5-[[3-chloro-4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4736458.png)
(5Z)-5-[[3-chloro-4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
The compound “(5Z)-5-[[3-chloro-4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-[[3-chloro-4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone core, followed by the introduction of the chlorophenoxy and propoxy groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Advanced techniques such as microwave-assisted synthesis or catalytic methods may be employed to enhance reaction efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
The compound “(5Z)-5-[[3-chloro-4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the molecule can be reduced to form saturated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce saturated thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicine, the compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “(5Z)-5-[[3-chloro-4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The chlorophenoxy and propoxy groups may enhance the compound’s binding affinity and selectivity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[[3-chloro-4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: A similar compound lacking the prop-2-enyl group.
(5Z)-5-[[3-chloro-4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one: A similar compound lacking the sulfanylidene group.
Uniqueness
The uniqueness of “(5Z)-5-[[3-chloro-4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[[3-chloro-4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3S2/c1-2-10-25-21(26)20(30-22(25)29)14-15-4-9-19(18(24)13-15)28-12-3-11-27-17-7-5-16(23)6-8-17/h2,4-9,13-14H,1,3,10-12H2/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUDGMVRAUQZER-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCCOC3=CC=C(C=C3)Cl)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCCOC3=CC=C(C=C3)Cl)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4736376.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4736377.png)
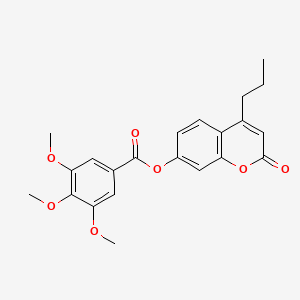
![methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate](/img/structure/B4736391.png)
![ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate](/img/structure/B4736397.png)
![N-(4-bromo-2-ethyl-6-methylphenyl)-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4736408.png)
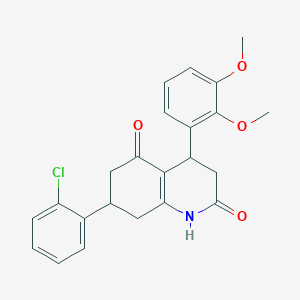
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4736418.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4736422.png)
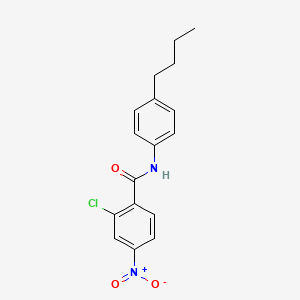
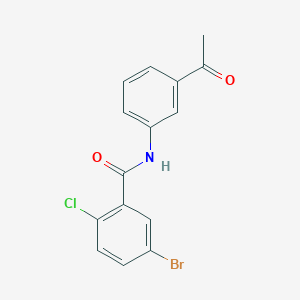
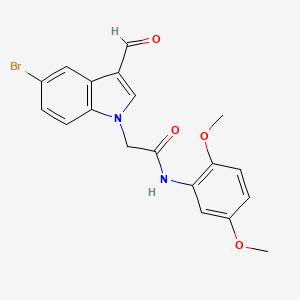
![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4736456.png)
![2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4736466.png)
